(E)-5-(2-Bromovinyl)uracil (E)-5-(2-Bromovinyl)uracil (E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine base and an inactive metabolite of the antiviral agents sorivudine and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) that may be regenerated to BVDU in vivo. BVU irreversibly inactivates dihydropyrimidine dehydrogenase (DPD) in an NADPH-dependent manner. It enhances the efficacy of the chemotherapeutic agent and DPD substrate 5-fluorouracil (5-FU;) in a P388 murine leukemia model when administered at a dose of 200 µmol/kg, increasing survival time.

Brand Name: Vulcanchem
CAS No.: 69304-49-0
VCID: VC21353424
InChI: InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+
SMILES: C1=C(C(=O)NC(=O)N1)C=CBr
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

(E)-5-(2-Bromovinyl)uracil

CAS No.: 69304-49-0

Cat. No.: VC21353424

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(E)-5-(2-Bromovinyl)uracil - 69304-49-0

Specification

CAS No. 69304-49-0
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+
Standard InChI Key BLXGZIDBSXVMLU-OWOJBTEDSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1)/C=C/Br
SMILES C1=C(C(=O)NC(=O)N1)C=CBr
Canonical SMILES C1=C(C(=O)NC(=O)N1)C=CBr
Appearance Pale Beige to Beige Solid
Melting Point 189-194°C

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

(E)-5-(2-Bromovinyl)uracil is a well-characterized compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It exists as a solid with a pale beige to beige appearance . The compound demonstrates specific physical properties that are summarized in the following table:

PropertyValue
CAS Number69304-49-0
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Physical FormSolid
ColorPale Beige to Beige
Melting Point189-194°C (decomposition)
Density1.881
pKa7.54±0.10 (Predicted)

The solubility properties of (E)-5-(2-Bromovinyl)uracil are particularly important for laboratory and pharmaceutical applications. The compound shows varying solubility in different solvents as detailed below:

SolventSolubility
DMSO53 mg/mL, Slightly soluble
DMF60 mg/mL
Methanol0.8 mg/mL, Slightly soluble (requires heating)
PBS (pH 7.2)8 mg/mL
Ethanol0.8 mg/mL

For optimal stability, (E)-5-(2-Bromovinyl)uracil should be stored sealed in dry conditions at 2-8°C .

Structural Features

The structure of (E)-5-(2-Bromovinyl)uracil features a uracil base with a bromovinyl group attached at the C5 position. The "(E)" designation in its name refers to the trans configuration of the vinyl group, which is an important structural characteristic that influences its biological activity. This specific stereochemistry distinguishes it from potential "(Z)" isomers and contributes to its unique pharmacological properties. The compound has several recognized synonyms including bromovinyluracil, BVU, and (E)-5-(2-Bromovinyl)pyrimidine-2,4(1H,3H)-dione, among others .

Synthesis and Preparation

The synthesis of (E)-5-(2-Bromovinyl)uracil has been well-documented in the scientific literature. According to research findings, there are multiple synthetic routes to obtain this compound. One established method starts from 5-formyluracil via (E)-5-(2-carboxyvinyl)uracil as an intermediate . An alternative synthetic pathway begins with 5-iodouridine, proceeding through (E)-5-(2-carbomethoxyvinyl)uridine and (E)-5-(2-carboxyvinyl)uridine as intermediates .

These synthetic approaches are significant as they provide efficient routes to produce the compound for research and potential pharmaceutical applications. The specific stereochemistry of the vinyl group (E configuration) is maintained through these synthetic processes, which is crucial for the biological activity of the final compound.

Pharmacological Properties

Metabolism and Bioconversion

A notable pharmacokinetic property of (E)-5-(2-Bromovinyl)uracil is its extended presence in the bloodstream compared to other pyrimidines. While thymine and 5-fluorouracil (FUra) are cleared from the bloodstream within 2-4 hours after administration (200 μmol/kg) in rats, (E)-5-(2-Bromovinyl)uracil maintains a concentration of 50-70 μM for at least 6 hours and remains detectable in plasma even after 24 hours . This prolonged bioavailability contributes to its pharmacological effects.

Although considered an inactive metabolite of antiviral agents like sorivudine and BVDU, (E)-5-(2-Bromovinyl)uracil may be regenerated to BVDU in vivo, suggesting potential bioconversion that could contribute to antiviral activity . This metabolic interconversion represents an important aspect of its pharmacological profile.

Biological Activities

Antiviral Activity

Despite being considered an inactive metabolite of antiviral agents, (E)-5-(2-Bromovinyl)uracil has demonstrated marked activity against herpes simplex virus type 1 (HSV-1) in vitro, depending on the cell system used . While it is less potent than the reference compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), its antiviral activity spectrum is remarkably similar, suggesting that (E)-5-(2-Bromovinyl)uracil may be metabolically converted to BVDU or a phosphorylated derivative in the cellular environment .

In vivo studies have provided further evidence of its antiviral potential, with (E)-5-(2-Bromovinyl)uracil demonstrating protective effects against lethal disseminated HSV-1 infection in mice . This antiviral activity represents a promising avenue for potential therapeutic applications, particularly in cases where viral infections are difficult to treat with conventional antivirals.

Enhancement of Antitumor Activity

One of the most significant biological activities of (E)-5-(2-Bromovinyl)uracil is its ability to enhance the efficacy of the chemotherapeutic agent 5-fluorouracil (FUra). This enhancement occurs through the inhibition of DPD, which is responsible for the degradation of FUra in the body . By inhibiting this degradation pathway, (E)-5-(2-Bromovinyl)uracil increases the plasma half-life and area under the curve of FUra, effectively increasing its bioavailability.

Similar results were obtained when FUra was replaced by 5-fluoro-2'-deoxyuridine and (E)-5-(2-Bromovinyl)uracil was replaced by (E)-5-(2-bromovinyl)-2'-deoxyuridine . These findings highlight the delicate balance between enhancing therapeutic efficacy and increasing toxicity when combining (E)-5-(2-Bromovinyl)uracil with fluoropyrimidine-based chemotherapeutics.

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